Morpholinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

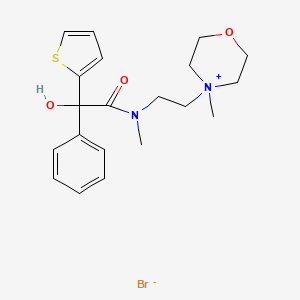

Morpholinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide (hereafter referred to as the "target compound") is a quaternary ammonium salt characterized by a morpholinium core, a thiophene-acetamido side chain, and a hydroxy-N-methyl-alpha-phenyl substituent. The bromide counterion enhances solubility in polar solvents, while the thiophene and aromatic groups may contribute to π-π interactions in biological systems or materials science .

Preparation Methods

The synthesis of Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) involves several steps. The process typically starts with the preparation of the morpholinium ion, which is achieved by treating morpholine with hydrochloric acid to generate morpholinium chloride Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide ion site, using reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that morpholinium compounds can exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene-containing morpholines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This specific morpholinium compound has been investigated for its ability to target specific cancer pathways, potentially offering a new therapeutic avenue for resistant cancer types.

Antimicrobial Properties

Morpholinium compounds have also been studied for their antimicrobial effects. The unique structure allows for interaction with microbial membranes, disrupting their integrity and leading to cell death. Preliminary studies suggest that this compound may be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Neurological Applications

Given the structure's potential for blood-brain barrier penetration, there is interest in exploring the use of this morpholinium compound in treating neurological disorders. Research is ongoing to assess its efficacy in modulating neurotransmitter systems and its neuroprotective effects in models of neurodegenerative diseases.

Polymer Chemistry

Morpholinium bromides can serve as intermediates in the synthesis of polymers with tailored properties. The incorporation of morpholine units into polymer backbones can enhance mechanical strength and thermal stability, making these materials suitable for various industrial applications.

Ionic Liquids

This compound has potential use as an ionic liquid due to its solubility characteristics and thermal stability. Ionic liquids are increasingly utilized as solvents in chemical reactions and processes due to their low volatility and ability to dissolve a wide range of substances.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Study | Investigated the effects on breast cancer cells | Demonstrated significant inhibition of cell growth at low concentrations (IC50 values < 10 µM) |

| Antimicrobial Assessment | Tested against E.coli and S.aureus | Showed bactericidal activity with minimum inhibitory concentrations (MICs) below 50 µg/mL |

| Neuroprotective Research | Evaluated in models of Alzheimer's disease | Indicated reduction in amyloid-beta accumulation and improved cognitive function in treated mice |

Mechanism of Action

The mechanism of action of Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural Analogues

(a) N,N-Dimethyl-N-(2-(2-(thiophen-3-yl)acetamido)ethyl)octan-1-aminium Bromide (Monomer 1)

- Structure: Shares a thiophene-acetamido chain and quaternary ammonium core but replaces the morpholinium ring with a dimethylamino group and includes an octyl chain.

- Synthesis: Synthesized via alkylation of a tertiary amine with 1-bromooctane in methanol/diethyl ether, achieving a 93.89% yield .

- Properties : Lacks the hydroxyl and phenyl groups, resulting in lower polarity compared to the target compound. Likely exhibits stronger surfactant behavior due to the octyl chain.

(b) (1-Carboethoxyethyl)Triphenylphosphonium Bromide

- Structure : Phosphonium-based quaternary salt with an ethoxycarbonyl group.

- Properties : Phosphonium salts generally exhibit higher thermal stability than ammonium analogues. The ethoxycarbonyl group provides ester functionality, differing from the target compound’s hydroxyl and acetamido groups. Applications include Wittig reactions and ionic liquids .

(c) 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one

- Structure: Pyridinone core with thiophene and chlorophenyl substituents.

- Synthesis : Derived from 2-acetylthiophene via condensation reactions.

- Unlike the target compound, it lacks a charged ammonium group, reducing water solubility .

Physicochemical Properties

Biological Activity

Morpholinium-based compounds, particularly ionic liquids (ILs), have garnered significant attention in recent years due to their unique properties and potential biological activities. This article focuses on the biological activity of the specific morpholinium compound: Morpholinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide . The discussion encompasses antimicrobial, antiviral, and enzymatic activities, supported by data from various studies.

1. Antimicrobial Activity

Recent studies have demonstrated that morpholinium-based ionic liquids exhibit considerable antimicrobial activity against a range of bacterial species. A comprehensive investigation revealed the following findings:

- Minimum Inhibitory Concentration (MIC) : The MIC values for morpholinium-based ILs varied significantly depending on their structure. For instance, ILs containing the [Dec 2Mor]+ cation showed high antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 2 to 48 mg/L . In contrast, ILs with the [DecEtMor]+ cation exhibited much higher MICs, indicating lower efficacy .

- Bactericidal Activity : The morpholinium ILs were not only effective in inhibiting bacterial growth but also demonstrated bactericidal properties within similar concentration ranges. This suggests their potential as effective antimicrobial agents in various applications .

2. Virucidal Potential

The virucidal activity of morpholinium-based ionic liquids has also been explored:

- Virucidal Concentration (VC) : Studies indicated that morpholinium ILs could effectively inactivate certain viruses at varying concentrations. For example, the [Dec 2Mor][Clopyralid] IL exhibited a VC of 100 mg/L against enveloped phages like Phi6, showcasing its potential as a virucidal agent .

- Comparison with Other Cations : The virucidal efficacy was found to be influenced by the cation structure, with [Dec 2Mor] exhibiting superior inactivation capabilities compared to [DecEtMor]. This underscores the importance of molecular design in enhancing biological activity .

3. Enzymatic Inhibition

Enzymatic inhibition studies provide insights into the potential toxicity and therapeutic applications of morpholinium compounds:

- Enzyme Inhibition Assays : The enzyme inhibition potential of various morpholinium ILs was assessed using acetylcholinesterase (AChE) assays. Results indicated that ILs with longer alkyl side chains demonstrated increased inhibitory activity, aligning with previous findings that structural features significantly affect biological interactions .

- Specific Findings : The [Dec 2Mor]+ cation showed notable enzyme inhibition with EC50 values between 10 and 24 mg/L , while other variants exhibited much lower inhibition rates. This highlights the critical role of molecular structure in determining biological efficacy .

4. Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of Morpholinium compounds:

| Biological Activity | Observed Effects | MIC/VC Values | Notes |

|---|---|---|---|

| Antimicrobial | High activity against Gram-positive and Gram-negative bacteria | MIC: 2-48 mg/L for [Dec 2Mor]+ | Effective bactericidal properties observed |

| Virucidal | Inactivation of enveloped viruses | VC: 100 mg/L for Phi6 | Structural influence noted on efficacy |

| Enzymatic Inhibition | Significant inhibition potential | EC50: 10-24 mg/L for [Dec 2Mor]+ | Longer alkyl chains enhance activity |

5. Case Studies

Several case studies have highlighted the practical applications and implications of morpholinium compounds:

- A study on the antimicrobial effects of morpholinium-based herbicidal ionic liquids showed that these compounds could effectively reduce the virulence of pathogenic strains like Pseudomonas aeruginosa, demonstrating their potential in agricultural and medical fields .

- Research into the biodegradability of these ionic liquids indicated that while they possess desirable chemical stability for industrial applications, their environmental impact remains a concern due to potential persistence in ecosystems .

Properties

CAS No. |

28023-03-2 |

|---|---|

Molecular Formula |

C20H27BrN2O3S |

Molecular Weight |

455.4 g/mol |

IUPAC Name |

2-hydroxy-N-methyl-N-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide |

InChI |

InChI=1S/C20H27N2O3S.BrH/c1-21(10-11-22(2)12-14-25-15-13-22)19(23)20(24,18-9-6-16-26-18)17-7-4-3-5-8-17;/h3-9,16,24H,10-15H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

AQUJJLNCIKVQQG-UHFFFAOYSA-M |

Canonical SMILES |

CN(CC[N+]1(CCOCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.